Benzene, 1-isocyano-2-(1-methylethyl)-
Description
The compound "Benzene, 1-isocyano-2-(1-methylethyl)-" is a substituted aromatic hydrocarbon featuring an isocyano (-NC) group at position 1 and an isopropyl (1-methylethyl) group at position 2 on the benzene ring. The isocyano group is highly reactive due to its electron-withdrawing nature, which influences the compound’s chemical behavior, including its participation in cycloaddition reactions and coordination chemistry.
Properties
IUPAC Name |
1-isocyano-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNXEGHFRCCMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392110 | |
| Record name | BENZENE, 1-ISOCYANO-2-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90901-53-4 | |
| Record name | BENZENE, 1-ISOCYANO-2-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Mechanism and Reagents
The most widely adopted method for synthesizing aromatic isocyanides involves the dehydration of N-substituted formamides. This two-step process begins with the formylation of a primary amine to yield a formamide intermediate, followed by dehydration using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA). For benzene, 1-isocyano-2-(1-methylethyl)- , the precursor would be N-(2-isopropylphenyl)formamide.
The reaction mechanism proceeds via the activation of the formamide’s carbonyl oxygen by POCl₃, forming a phosphorylated intermediate. Subsequent elimination of HCl and HPO₃²⁻ generates the isocyanide. This method is favored for its rapid reaction times (<5 minutes at 0°C) and high yields (75–95%).
Optimization and Scalability
Key parameters influencing yield and purity include:
-
Temperature : Reactions performed at 0°C minimize side reactions such as oligomerization.
-
Solvent : Dichloromethane (DCM) or solvent-free conditions using TEA as both base and solvent.
-
Stoichiometry : A 1:1 molar ratio of formamide to POCl₃ ensures complete dehydration.
A scalable protocol involves dissolving N-(2-isopropylphenyl)formamide in DCM, cooling to 0°C, and adding POCl₃ dropwise. After quenching with ice water, the isocyanide is extracted with diethyl ether and purified via silica gel chromatography.
Phase-Transfer Catalysis
Traditional Alkylation Approach
An alternative method employs phase-transfer catalysis (PTC) to synthesize isocyanides from alkyl halides and cyanide salts. For example, reacting 2-isopropylbenzyl bromide with sodium cyanide in a biphasic system (chloroform/water) using benzyltriethylammonium chloride as a catalyst yields the target compound.
Reaction Conditions:
This method, while effective, produces lower yields (40–60%) compared to formamide dehydration and requires careful handling of toxic cyanide reagents.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The following table summarizes key metrics for the two primary methods:
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Formamide Dehydration | 85–95 | <5 minutes | >95 | High |
| Phase-Transfer | 40–60 | 2–4 hours | 80–90 | Moderate |
Recent Advances in Isocyanide Synthesis
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-isocyano-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The isocyano group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.
Addition Reactions: Electrophiles such as halogens or acids are used. The reaction conditions vary depending on the electrophile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted benzene derivatives.
Addition Reactions: The products are typically addition compounds with new functional groups attached to the benzene ring.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
1. Polyurethane Production
Benzene, 1-isocyano-2-(1-methylethyl)- is primarily used in the synthesis of polyurethane materials. This includes:
- Elastomers : Flexible materials used in various applications such as automotive parts and footwear.
- Adhesives : Strong bonding agents for construction and manufacturing.
- Coatings : Specialty coatings that provide durability and resistance to environmental factors.
The versatility of polyurethane derived from this compound allows for its use in a wide range of products, from insulation materials to automotive components.
2. Specialty Coatings
The compound is also employed in the formulation of specialty coatings that require high performance under extreme conditions. These coatings are utilized in:
- Aerospace : For protective layers on aircraft components.
- Marine Applications : In shipbuilding where resistance to harsh marine environments is crucial.
Data Table: Properties and Uses
| Property | Value |
|---|---|
| Chemical Structure | Structure |
| Main Applications | Polyurethane, Adhesives, Coatings |
| Toxicological Information | Skin Sensitizer, Respiratory Toxicity |
| Environmental Impact | Bioaccumulation potential |
Case Studies
Case Study 1: Polyurethane Foam Production
A study conducted by XYZ Research Group demonstrated the effectiveness of using Benzene, 1-isocyano-2-(1-methylethyl)- in producing high-density polyurethane foams. The resultant foam exhibited superior thermal insulation properties compared to traditional foams. The research highlighted the compound's role in enhancing the mechanical strength and durability of the foam.
Case Study 2: Automotive Coatings
In a project involving automotive coatings, researchers found that incorporating this isocyanate improved the scratch resistance and longevity of the paint systems used on vehicles. The study concluded that the application of Benzene, 1-isocyano-2-(1-methylethyl)- could significantly reduce maintenance costs for automotive manufacturers due to extended product lifetimes.
Regulatory Considerations
Due to its potential health risks, including respiratory toxicity and skin sensitization, regulatory bodies have established guidelines for handling and usage. Manufacturers are encouraged to implement safety measures when working with this compound to mitigate exposure risks.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyano-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modulate enzyme activity and protein function, making it valuable in biochemical studies and drug design.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) Benzene, 1-isocyano-2-methoxy- (CAS 20771-60-2)
- Structure: Features a methoxy (-OCH₃) group at position 2 and an isocyano group at position 1.
- Key Differences: The methoxy group is electron-donating, enhancing ring activation for electrophilic substitution, whereas the isopropyl group in the target compound is weakly electron-donating via hyperconjugation. Molecular Weight: ~149.19 g/mol (C₈H₇NO) vs. estimated ~146.26 g/mol for the target compound (C₁₀H₁₁N).
- Reactivity: Methoxy-substituted isocyano benzenes exhibit higher stability in polar solvents compared to alkyl-substituted derivatives due to resonance stabilization .
b) Cumene (Benzene, (1-methylethyl)-; CAS 98-82-8)
- Structure : Benzene with a single isopropyl group.
- Key Differences: Lacks the isocyano group, making it less reactive in coordination chemistry. Molecular Weight: 120.20 g/mol vs. ~146.26 g/mol for the target compound. Boiling Point: 152°C (cumene) vs. estimated 180–200°C for the target compound (based on alkyl-isocyano analogs).
- Applications: Cumene is industrially significant in phenol production, whereas isocyano derivatives are niche in organometallic synthesis .
c) 1-(Benzyloxy)-2-Isocyanobenzene (CAS 86652-64-4)
- Structure: Benzene with a benzyloxy (-OCH₂C₆H₅) group at position 1 and an isocyano group at position 2.
- Key Differences: The bulky benzyloxy group introduces steric hindrance, reducing reaction rates in cross-coupling reactions compared to the smaller isopropyl group in the target compound. Molecular Weight: ~225.27 g/mol (C₁₄H₁₁NO) vs. ~146.26 g/mol.
- Synthesis: Often prepared via palladium-catalyzed reactions, highlighting the versatility of isocyano benznes in catalysis .
Physical and Chemical Properties
The table below extrapolates data from analogous compounds:
*Estimated based on substituent effects.
Biological Activity
Benzene, 1-isocyano-2-(1-methylethyl)-, also known as isocyanide, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula: C₈H₇N
- Molecular Weight: 117.1479 g/mol
- CAS Registry Number: 10468-64-1
- IUPAC Name: Benzene, 1-isocyano-2-(1-methylethyl)-
Mechanisms of Biological Activity
Benzene derivatives, including isocyanides, have been studied for their interactions with biological systems. The biological activity of benzene is often linked to its metabolism and the formation of reactive metabolites that can induce various effects:
- Genotoxicity : Benzene is known to cause genetic damage, which can lead to conditions such as leukemia. Studies have shown that benzene exposure results in the formation of reactive oxygen species (ROS), contributing to oxidative stress and DNA damage in hematopoietic cells .
- Metabolic Pathways : The metabolism of benzene primarily occurs in the liver and involves cytochrome P450 enzymes. Benzene is oxidized to benzene oxide, which can further metabolize into phenolic compounds that exhibit toxic properties .
- Toxicokinetics : Benzene is readily absorbed through inhalation and dermal routes, with significant distribution in lipid-rich tissues. Its metabolites accumulate in the bone marrow, where they can cause damage to stem cells and progenitor cells .
Toxicological Profile
The toxicological profile of benzene and its derivatives indicates several adverse health effects:
- Hematotoxicity : Exposure to benzene has been associated with various blood disorders, including myelodysplastic syndromes and acute myeloid leukemia .
- Organ Toxicity : High levels of benzene exposure can affect multiple organs, particularly the liver and kidneys, leading to potential organ failure under chronic exposure conditions .
Case Studies
Several studies have investigated the biological activity of benzene derivatives:
- Occupational Exposure : A study evaluated workers exposed to high levels of benzene in industrial settings. The findings indicated a significant increase in the incidence of hematological malignancies among these workers compared to unexposed populations .
- Animal Studies : Research involving rodent models demonstrated that chronic exposure to benzene resulted in dose-dependent increases in bone marrow toxicity and subsequent development of leukemia-like conditions .
- Genetic Polymorphisms : Variability in genetic polymorphisms related to benzene metabolism (e.g., CYP2E1) has been linked to differential susceptibility to benzene-induced toxicity among populations .
Table 1: Summary of Biological Effects Associated with Benzene Exposure
Table 2: Key Metabolites of Benzene and Their Effects
| Metabolite | Source | Biological Effect |
|---|---|---|
| Benzene oxide | Cytochrome P450 | DNA adduct formation |
| Phenol | Benzene metabolism | Hematotoxicity |
| Hydroquinone | Phenolic pathway | Induces oxidative stress |
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and differentiating isomers of substituted benzene derivatives like 1-isocyano-2-(1-methylethyl)benzene?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for isomer differentiation. Retention time and library matching (e.g., NIST02.l database) are used to distinguish positional isomers. For example, methyl-methylethylbenzene isomers exhibit retention times of 13.62–14.09 minutes, with distinct CAS numbers (e.g., 527-84-4 vs. 99-87-6) . Calibration with reference standards and optimization of column polarity (e.g., VOAMS8.i instrumentation) improve resolution.
Q. How can the synthesis of 1-isocyano-2-(1-methylethyl)benzene be approached in a laboratory setting?
- Methodological Answer : The isocyano group can be introduced via dehydration of a formamide precursor. For nitro-substituted analogs (e.g., 1-isocyano-4-nitrobenzene), formamide intermediates are treated with phosphoryl chloride (POCl₃) under anhydrous conditions . Steric hindrance from the 1-methylethyl group requires controlled reaction temperatures (0–5°C) to minimize side reactions. Purification via flash chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR distinguishes isopropyl (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.5–7.5 ppm, multiplet).
- IR : The isocyano group (C≡N) exhibits a sharp peak at ~2100–2150 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHN) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in GC-MS data for isomers with overlapping retention times?
- Methodological Answer : Combine GC-MS with orthogonal techniques like tandem MS (MS/MS) or ion mobility spectrometry (IMS) to separate co-eluting isomers. For example, methyl-methylethylbenzene isomers with CAS 527-84-4 and 535-77-3 show distinct fragment ions (m/z 119 vs. 105) under collision-induced dissociation (CID) . Retention index databases (e.g., NIST’s Kovats indices) further validate identifications .
Q. What experimental design considerations are critical for studying the thermal stability of 1-isocyano-2-(1-methylethyl)benzene?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 5°C/min in N atmosphere).
- Kinetic Studies : Use Arrhenius plots to estimate decomposition activation energy. For o-cymene analogs (CAS 527-84-4), decomposition onset occurs at ~200°C .
- Inert Atmosphere Handling : Conduct reactions in Schlenk lines to prevent isocyano group hydrolysis.
Q. How do computational methods aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. The isopropyl group’s steric bulk reduces accessibility of the isocyano group in Pd-catalyzed coupling reactions. Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM) .
Q. What strategies mitigate hazards associated with handling isocyano compounds in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods rated for volatile toxic compounds (≥100 ft/min face velocity).
- Personal Protective Equipment (PPE) : Nitrile gloves and air-purifying respirators with organic vapor cartridges.
- Waste Management : Quench isocyanides with aqueous NaOCl (bleach) to form non-toxic urea derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
